molecular formula C23H29ClN4O B2692994 (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-03-7

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2692994
CAS No.: 2034619-03-7
M. Wt: 412.96
InChI Key: VOZKPNUFYIIPSN-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H29ClN4O and its molecular weight is 412.96. The purity is usually 95%.
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Biological Activity

The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, with CAS number 2034619-03-7, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

  • Molecular Formula : C23H29ClN4O
  • Molecular Weight : 412.96 g/mol
  • Structure : The compound features a cyclopentyl group and a piperazine moiety, which are known for their diverse biological activities.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory effects. Notably, studies on related piperazine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes.

CompoundEnzyme TargetIC50 Value (µM)Reference
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001

These findings suggest that the target compound may also possess similar inhibitory properties, making it a candidate for further investigation in the context of neurodegenerative diseases and other conditions where AChE inhibition is beneficial.

2. Antibacterial Activity

The antibacterial efficacy of compounds containing the piperazine and pyrazole moieties has been documented in various studies. For instance, synthesized derivatives have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These results indicate that this compound could be explored as a potential antibacterial agent.

3. Neuropharmacological Potential

The structural characteristics of this compound suggest possible applications in treating neurological disorders. The presence of the piperazine ring is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been shown to interact with serotonin receptors and other neurotransmitter systems.

Case Studies

Several studies have investigated compounds with structural similarities to this compound:

Study 1: Acetylcholinesterase Inhibition

In a study assessing AChE inhibitors, derivatives with piperazine structures showed significant inhibition compared to standard drugs, suggesting that modifications in the side chains can enhance bioactivity .

Study 2: Antibacterial Screening

Another study evaluated various synthesized pyrazole derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency, indicating that further structural optimization of the target compound could yield promising results .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKPNUFYIIPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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